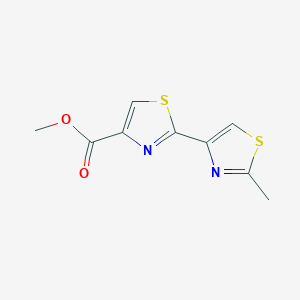![molecular formula C15H11F3N2O B13665575 5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13665575.png)
5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the condensation of 2-aminopyridine with an appropriate aryl ketone in the presence of a base. This is followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as potassium persulfate and iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-tuberculosis and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in anti-tuberculosis research, it has been shown to inhibit the activity of certain enzymes critical for the survival of Mycobacterium tuberculosis . The compound’s trifluoromethoxy group enhances its binding affinity to these targets, thereby increasing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Zolpidem: Another imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Used as an anxiolytic agent.
Q203: An imidazo[1,2-a]pyridine derivative with potent anti-tuberculosis activity.
Uniqueness
5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is unique due to its trifluoromethoxy group, which imparts enhanced lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development, particularly in the treatment of infectious diseases and cancer .
Propiedades
Fórmula molecular |
C15H11F3N2O |
|---|---|
Peso molecular |
292.26 g/mol |
Nombre IUPAC |
5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-10-3-2-4-14-19-13(9-20(10)14)11-5-7-12(8-6-11)21-15(16,17)18/h2-9H,1H3 |
Clave InChI |
GLGAEAVFYANOOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13665494.png)

![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13665496.png)

![2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13665518.png)






![(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol](/img/structure/B13665559.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13665568.png)
![5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13665574.png)
